molecular formula C30H22N2O3 B11579258 N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-3-amine

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-3-amine

Cat. No.: B11579258
M. Wt: 458.5 g/mol
InChI Key: UVCQPHFQXCYGHR-UHFFFAOYSA-N
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Description

N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE is a complex organic compound that features a combination of benzodioxole, chromene, and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE is unique due to its combination of benzodioxole, chromene, and carbazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C30H22N2O3

Molecular Weight

458.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(9-ethylcarbazol-3-yl)chromen-4-imine

InChI

InChI=1S/C30H22N2O3/c1-2-32-25-9-5-3-7-21(25)23-16-20(12-13-26(23)32)31-24-17-29(35-27-10-6-4-8-22(24)27)19-11-14-28-30(15-19)34-18-33-28/h3-17H,2,18H2,1H3

InChI Key

UVCQPHFQXCYGHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N=C3C=C(OC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C7=CC=CC=C71

Origin of Product

United States

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